2,2-Difluoro-2-phenoxyacetic acid

Description

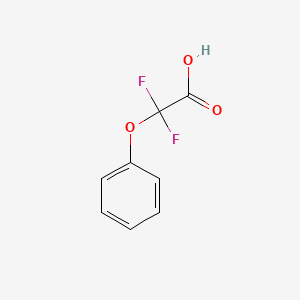

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-phenoxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-8(10,7(11)12)13-6-4-2-1-3-5-6/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONGVLQNJSPASFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 2,2 Difluoro 2 Phenoxyacetic Acid

Oxidative Decarboxylative Reactions Utilizing 2,2-Difluoro-2-phenoxyacetic Acid Precursors

Oxidative decarboxylation of this compound and its derivatives provides a powerful method for the generation of valuable difluoromethylated intermediates. These reactions typically proceed via radical pathways and can be initiated by various methods, including photoredox catalysis.

Formation and Reactivity of Difluorobenzyl Radical Intermediates

The key step in the oxidative decarboxylation of this compound is the formation of a difluorobenzyl radical. This process involves the removal of a carboxyl group, often facilitated by an oxidant or through photoinduction, leading to a highly reactive carbon-centered radical. While the direct observation and characterization of the difluorobenzyl radical derived from this compound is challenging, its existence is inferred from the products of subsequent reactions. The reactivity of this radical is diverse, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Radical Additions to Unsaturated Systems (e.g., alkenes, imines)

Once generated, difluorobenzyl radicals readily participate in addition reactions with a variety of unsaturated systems, including alkenes and imines. The addition to alkenes results in the formation of a new carbon-carbon bond, leading to more complex difluoromethylated structures. Similarly, the addition to the carbon-nitrogen double bond of imines provides a route to α,α-difluoro-β-amino acid derivatives and other nitrogen-containing compounds. These radical additions are of significant synthetic utility, allowing for the construction of intricate molecular architectures from simple precursors.

Photoinitiated Decarboxylative Processes and Catalytic Systems

Visible light-mediated photoredox catalysis has emerged as a mild and efficient method for initiating the decarboxylation of carboxylic acids, including 2,2-difluoro-2-arylacetic acids. nih.gov In these systems, a photocatalyst, upon excitation by light, can facilitate the single-electron transfer (SET) process that initiates decarboxylation. For instance, acridine-based photocatalysts have been shown to be effective for the direct decarboxylation of carboxylic acids under mild conditions. nih.gov Dual catalytic systems, combining a photocatalyst with another catalyst, such as a cobaloxime, can also be employed to achieve unique transformations and furnish copolymers with pendent alkenes. nih.gov These photoinitiated processes offer several advantages, including operational simplicity and the avoidance of harsh reagents.

A visible-light-induced decarboxylative C3-difluoroarylmethylation of quinoxalin-2(1H)-ones with potassium 2,2-difluoro-2-arylacetates has been developed. This method, conducted in water at room temperature, provides good yields of the desired products under simple and mild conditions.

Protodecarboxylation Reactions of α,α-Difluoro-α-(aryloxy)acetic Acids

In addition to oxidative decarboxylation, α,α-difluoro-α-(aryloxy)acetic acids can undergo protodecarboxylation. This reaction involves the replacement of the carboxylic acid group with a hydrogen atom, yielding a difluoromethoxyarene. This transformation is particularly valuable in the context of radiolabeling, as it provides a new pathway to introduce the ¹⁸F-difluoromethoxyarene moiety into molecules. nih.govnih.gov The ability to perform this reaction on ¹⁸F-labeled α,α-difluoro-α-(aryloxy)acetic acid derivatives highlights the utility of these compounds as building blocks in the synthesis of radiotracers for positron emission tomography (PET). nih.govnih.gov

Reaction Pathways with Specific Substrates and Reagents (e.g., allyl sulfones, chromone)

The synthetic utility of this compound and its analogs is further demonstrated by their reactions with specific substrates, such as allyl sulfones and chromones.

A silver-catalyzed decarboxylative allylation of α,α-difluoroarylacetic acids with allyl sulfones has been reported. This reaction proceeds smoothly in water and exhibits good functional group tolerance, providing a practical route to β,β-difluorinated alkenes.

Furthermore, a transition-metal-free, oxidative decarboxylative reaction of aryldifluoroacetic acids with chromones has been developed. This radical-based protocol offers an efficient and direct method for the C2-difluoroalkylation of chromones with excellent regioselectivity.

| Substrate | Reagent/Catalyst | Product | Yield |

| α,α-Difluoroarylacetic acid | Allyl sulfone, Ag₂CO₃, K₂S₂O₈ | β,β-Difluorinated alkene | Good |

| Aryldifluoroacetic acid | Chromone, (NH₄)₂S₂O₈, NaHCO₃ | C2-Difluoroalkylated chromone | Moderate to Good |

Elucidation of Reaction Mechanisms and Transition States

Understanding the intricate details of reaction mechanisms and the nature of transition states is crucial for optimizing reaction conditions and designing new synthetic methodologies. For the decarboxylation of α,α-difluoro-α-(aryloxy)acetic acids, both experimental and computational studies are employed to elucidate the reaction pathways.

The mechanism of oxidative decarboxylation is believed to proceed through the formation of a radical intermediate, as evidenced by trapping experiments and the nature of the observed products. In photoredox-catalyzed reactions, the process is initiated by a single-electron transfer from the carboxylate to the excited photocatalyst.

Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the energetics of the reaction and the structure of transition states. For decarboxylation reactions in general, computational studies have shown that the solvent can significantly influence the location and charge distribution of the transition state. nih.gov While specific computational studies on the transition states of this compound decarboxylation are not widely available, the general principles derived from related systems can be applied to understand these processes. The study of kinetic isotope effects can also provide experimental evidence to support proposed mechanisms and transition state structures. nih.gov

No Information Available on the Stereochemical Outcomes of Reactions Involving this compound

Extensive research has yielded no specific scientific literature or data regarding the stereochemical outcomes of reactions involving this compound. While information on the synthesis and general properties of this compound and related phenoxyacetic acid derivatives is available, there is a notable absence of studies detailing enantioselective or diastereoselective reactions, or chiral resolutions specifically pertaining to this compound.

Consequently, the section on "Stereochemical Outcomes of Reactions Involving this compound" cannot be provided at this time due to the lack of available research findings on this specific topic. Further investigation into this area of its chemical reactivity is required to elucidate any potential stereochemical behavior.

Derivatives and Analogs of 2,2 Difluoro 2 Phenoxyacetic Acid

Synthesis of Substituted 2,2-Difluoro-2-phenoxyacetic Acid Analogs

Aromatic Ring Functionalization Strategies

Modification of the phenoxy group's aromatic ring is a common strategy to introduce structural diversity. Various substituents can be introduced onto the benzene (B151609) ring to modulate the electronic and steric properties of the molecule.

One prominent method for achieving this is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This powerful tool allows for the formation of carbon-carbon bonds, enabling the attachment of various aryl or alkyl groups to the phenoxy ring. For instance, a Suzuki-Miyaura coupling can be employed to synthesize methyl 2-(2-chloropyridyl or 2-methoxypyridyl)phenylacetates, which can then be further elaborated into more complex structures. researchgate.net

Another approach involves the direct functionalization of a pre-existing aromatic ring. Electrophilic aromatic substitution reactions, such as bromination or Friedel-Crafts acylation, can be used to introduce substituents at specific positions on the phenoxy ring. researchgate.net The choice of reaction conditions and catalysts is crucial for controlling the regioselectivity of these substitutions.

The synthesis of substituted phenylacetic acid derivatives often involves multi-step sequences. For example, the synthesis of methyl-bearing aryl boronic esters from aniline (B41778) has been achieved using an N-heterocyclic carbene-palladium complex, which then undergoes a Suzuki coupling. inventivapharma.com This multi-step process, while efficient, highlights the complexity involved in creating specifically substituted analogs. inventivapharma.com

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is another key site for chemical modification. These modifications can alter the molecule's acidity, polarity, and ability to interact with biological targets.

A common modification is the conversion of the carboxylic acid to an ester or an amide. For example, alkylation of hydroxyphenyl-substituted pyrazoles with ethyl chloroacetate (B1199739) yields the corresponding phenoxyacetates. niscpr.res.in These esters can then be further reacted with nucleophiles like hydrazine (B178648) hydrate, isopropylamine, morpholine, or piperidine (B6355638) to produce a variety of hydrazide and amide derivatives. niscpr.res.in

The carboxylic acid can also be transformed into other functional groups. For instance, the carboxylate group can be used to direct C-H functionalization reactions at other positions on the molecule without being removed in the process. sci-hub.se This allows for the introduction of new substituents while retaining the core acidic functionality.

Furthermore, the carboxylic acid moiety can be replaced with bioisosteres, which are functional groups with similar steric and electronic properties. An example is the synthesis of 3-hydroxy-5-isoxazoleacetic acid, which serves as a bioisostere for the phenylacetic acid portion of the molecule. inventivapharma.com

Incorporation of this compound into Heterocyclic Systems

The this compound scaffold can be integrated into various heterocyclic ring systems, leading to the creation of novel compounds with potentially unique properties.

One approach involves the condensation of derivatives of this compound with other molecules to form heterocyclic rings. For instance, chalcones derived from 2-acetylbenzimidazole (B97921) can be condensed with hydrazine hydrate, phenylhydrazine, or hydroxylamine (B1172632) to produce pyrazolinyl- and isoxazolin-yl-benzimidazole derivatives. nih.gov

Another strategy is to build the heterocyclic system around the phenoxyacetic acid core. This can be achieved by reacting a substituted phenoxyacetic acid with reagents that facilitate ring closure. For example, the reaction of 2-acetylbenzimidazole with thiosemicarbazide, followed by treatment with chloroacetic acid, leads to the formation of a thiazole-containing system. nih.gov

The incorporation of the phenoxyacetic acid moiety into more complex fused heterocyclic systems has also been explored. For example, the synthesis of pyrrolo[1,2-a]pyrimidine (B7980946) derivatives has been achieved through a one-pot, three-component reaction. researchgate.net

The following table provides examples of heterocyclic systems that have been synthesized incorporating a phenoxyacetic acid derivative:

| Heterocyclic System | Synthetic Precursors | Reference |

| Pyrazolinyl-benzimidazole | Chalcones of 2-acetylbenzimidazole, Hydrazine hydrate | nih.gov |

| Isoxazolin-yl-benzimidazole | Chalcones of 2-acetylbenzimidazole, Hydroxylamine | nih.gov |

| Thiazolyl-benzimidazole | 2-acetylbenzimidazole, Thiosemicarbazide, Chloroacetic acid | nih.gov |

| Pyrrolo[1,2-a]pyrimidine | Triethylammonium thiolates, Methyl iodide, Ketene aminals | researchgate.net |

| Pyrazole-containing phenoxyacetic acids | 3-Aryl-1-(4-hydroxyphenyl)prop-2-en-1-ones, Hydrazine hydrate | niscpr.res.in |

Radiosynthesis of 18F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids for Tracer Development

A significant application of this compound derivatives is in the development of radiotracers for positron emission tomography (PET). The introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into these molecules allows for their use in medical imaging.

The radiosynthesis of ¹⁸F-labeled α,α-difluoro-α-(aryloxy)acetic acids has been successfully achieved. ox.ac.uknih.gov A key strategy involves the ¹⁸F-labeling of precursor molecules, followed by further functionalization if necessary. ox.ac.uknih.gov This late-stage fluorination approach is advantageous as it minimizes the handling of radioactive material in the early synthetic steps.

One reported method involves the nucleophilic substitution of a suitable leaving group, such as a tosylate, with [¹⁸F]fluoride. nih.govprinceton.edu For example, the radiosynthesis of a PET ligand for phosphodiesterase 7 was accomplished via a nucleophilic substitution reaction of a tosylate precursor with [¹⁸F]Et₄NF. nih.gov

An alternative approach for introducing ¹⁸F is through the use of ¹⁸F-labeled building blocks. For instance, [¹⁸F]epifluorohydrin has been used as a synthon for the ¹⁸F-fluoroalkylation of precursor molecules to produce tracers like [¹⁸F]FMISO and [¹⁸F]PM-PBB3. researchgate.net

The resulting ¹⁸F-labeled α,α-difluoro-α-(aryloxy)acetic acid derivatives can serve as valuable PET tracers. For example, protodecarboxylation of these labeled acids provides a route to ¹⁸F-difluoromethoxyarenes, which have been used to create ¹⁸F-labeled inhibitors of the transient receptor potential vanilloid 1 (TRPV1). ox.ac.uknih.gov

Structure-Reactivity Relationships in this compound Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their reactivity is crucial for designing new molecules with desired properties.

The conformation of the phenoxyacetic acid side chain is another important factor influencing reactivity. Studies on phenoxyacetic acid derivatives have shown that the side chain can adopt different conformations, such as synclinal or antiperiplanar, which can affect how the molecule interacts with its environment. researchgate.net

Modifications to the carboxylic acid moiety also impact reactivity. The acidity of the carboxylic acid can be tuned by the presence of nearby functional groups. Furthermore, the conversion of the carboxylic acid to an ester or amide changes its nucleophilicity and ability to participate in hydrogen bonding. niscpr.res.in

The following table summarizes key structure-reactivity observations:

| Structural Feature | Impact on Reactivity | Reference |

| Electron-donating substituents on the aromatic ring | Increased oxidation rate | nih.gov |

| Electron-withdrawing substituents on the aromatic ring | Decreased or no oxidative reactivity | nih.gov |

| Substituent position on the aromatic ring | Affects adsorption rates and degradation pathways | nih.gov |

| Conformation of the phenoxyacetate (B1228835) side chain | Influences intermolecular interactions | researchgate.net |

| Modification of the carboxylic acid group | Alters acidity, nucleophilicity, and hydrogen bonding potential | niscpr.res.in |

Advanced Spectroscopic and Structural Characterization Research Methodologies for 2,2 Difluoro 2 Phenoxyacetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2,2-Difluoro-2-phenoxyacetic acid in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) and Carbon-¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a complete map of the hydrogen and carbon framework of the molecule.

In the ¹H NMR spectrum, the aromatic protons of the phenoxy group are expected to appear as multiplets in the range of δ 7.0-7.5 ppm. The acidic proton of the carboxylic acid group is typically a broad singlet located further downfield, often above δ 10.0 ppm, and its chemical shift can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum offers a count of the unique carbon atoms. The carbonyl carbon (C=O) of the acid is expected at the low-field end of the spectrum, typically around δ 165-175 ppm. The carbon atoms of the phenyl ring would produce signals in the aromatic region (δ 115-160 ppm). The quaternary carbon atom bonded to the two fluorine atoms (CF₂) is distinguished by its chemical shift and a large carbon-fluorine coupling constant (¹JCF), appearing as a triplet. The chemical shifts are influenced by the strong electron-withdrawing effect of the adjacent fluorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | broad Singlet (br s) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| Carboxylic Acid (C OOH) | 165 - 175 | Triplet (t) |

| Phenyl (Ar-C ) | 115 - 160 | Singlet (s) or Doublet (d) |

Fluorine (¹⁹F) NMR for Difluoromethyl Group Characterization

Fluorine-19 (¹⁹F) NMR is particularly crucial for confirming the presence and environment of the difluoromethyl (-CF₂-) group. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive. For this compound, the spectrum is expected to show a single signal, as the two fluorine atoms are chemically equivalent. This signal would appear as a singlet in a proton-decoupled spectrum. The chemical shift of this signal provides diagnostic information about the electronic environment of the fluorine atoms.

Vibrational Spectroscopy Applications (Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups.

The IR spectrum of this compound would be dominated by several key absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A sharp and intense peak around 1700-1730 cm⁻¹ corresponds to the carbonyl (C=O) stretch. The C-F bonds will exhibit strong stretching vibrations, typically in the 1100-1300 cm⁻¹ region. The C-O-C ether linkage and aromatic ring vibrations will also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy, which relies on inelastic scattering of light, would complement the IR data. Aromatic ring breathing modes are often strong in Raman spectra, providing clear evidence for the phenoxy group. While the C=O stretch is also visible, the C-F stretches are typically weaker in Raman than in IR.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 (broad) |

| Carbonyl (C=O) | C=O Stretch | 1700 - 1730 |

| Difluoromethyl (C-F) | C-F Stretch | 1100 - 1300 |

| Ether (Ar-O-C) | C-O-C Asymmetric Stretch | 1200 - 1275 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass. For this compound (C₈H₆F₂O₃), the exact mass can be calculated. HRMS analysis, often using electrospray ionization (ESI), would be expected to detect the deprotonated molecule [M-H]⁻ in negative ion mode. The experimentally measured mass must match the theoretical calculation to within a very small tolerance (typically < 5 ppm) to confirm the molecular formula. google.com

Table 4: Calculated Exact Masses for HRMS Analysis

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M] | C₈H₆F₂O₃ | 188.0285 |

| [M-H]⁻ | C₈H₅F₂O₃⁻ | 187.0207 |

X-ray Diffraction Studies for Solid-State Conformation and Crystal Packing

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would provide precise data on bond lengths, bond angles, and torsion angles. This information reveals the molecule's preferred conformation. Furthermore, XRD elucidates how individual molecules pack together in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding between the carboxylic acid groups, which often form dimeric structures.

Theoretical and Computational Studies on 2,2 Difluoro 2 Phenoxyacetic Acid

Quantum Chemical Calculations (Density Functional Theory and Møller–Plesset Perturbation Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller–Plesset (MP) perturbation theory, are foundational methods for understanding the electronic structure and properties of molecules. researchgate.net DFT is known for its balance of computational cost and accuracy, making it suitable for a wide range of chemical systems. MP theory, especially second-order Møller–Plesset (MP2), is a post-Hartree-Fock ab initio method that explicitly includes electron correlation, often leading to more accurate results for non-covalent interactions. researchgate.net

For 2,2-difluoro-2-phenoxyacetic acid, these calculations would typically begin with geometry optimization to find the lowest energy structure of the molecule. This optimized structure is the basis for all subsequent property calculations.

Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals crucial for determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive.

A hypothetical data table for the frontier molecular orbital energies of this compound, if calculated, would appear as follows:

| Computational Method | Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

| DFT/B3LYP | 6-311++G(d,p) | Data N/A | Data N/A | Data N/A |

| MP2 | 6-311++G(d,p) | Data N/A | Data N/A | Data N/A |

| No specific data for this compound was found in the search results. |

Electrostatic Potential Maps and Charge Distribution Analysis

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how molecules will interact. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. Regions of positive potential (colored blue) are electron-poor and indicate likely sites for nucleophilic attack.

For this compound, an ESP map would reveal the electron-rich areas around the oxygen atoms of the carboxyl and ether groups and the electron-deficient region around the acidic hydrogen of the carboxyl group. The fluorine atoms would also create significant regions of negative potential. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding.

Aromaticity Indices and Molecular Stability Assessments

Aromaticity is a key factor in the stability and reactivity of the phenoxy group in the molecule. Computational methods can quantify the degree of aromaticity using indices such as the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of the aromatic ring; a negative value typically indicates aromatic character, while a positive value suggests anti-aromaticity. Assessing the aromaticity of the phenyl ring would provide insight into the electronic effects of the difluoroacetic acid substituent.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the rotation around the C-O-C-C dihedral angles. Conformational analysis involves mapping the potential energy surface by systematically rotating these bonds to identify stable conformers (energy minima) and transition states (saddle points). Studies on similar molecules like phenoxyacetic acid have shown that the orientation of the acetic acid side chain relative to the phenyl ring is critical. researchgate.net Such an analysis for the title compound would reveal the preferred three-dimensional structures and the energy barriers between them, which influences the molecule's physical and biological properties.

Molecular Dynamics Simulations and Intermolecular Interaction Modeling

While quantum chemical calculations typically model a single molecule in a vacuum, molecular dynamics (MD) simulations can model the behavior of the molecule in a condensed phase, such as in a solvent like water. MD simulations track the movements of atoms over time based on a force field, providing insights into solvation, conformational dynamics, and intermolecular interactions. An MD simulation of this compound in water could model how water molecules form hydrogen bonds with the carboxyl group and ether oxygen, and how these interactions influence its conformational preferences and acidic properties.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Development of Molecularly Imprinted Polymers (MIPs) for Selective Recognition of Fluorinated Organic Acids

Molecularly Imprinted Polymers (MIPs) are synthetic receptors engineered to have tailor-made binding sites for a specific target molecule, or template. nih.govyoutube.com This technology offers a pathway to creating highly selective materials for the extraction and preconcentration of analytes from complex samples. nih.govnih.gov The development of MIPs for fluorinated organic acids, including by extension 2,2-Difluoro-2-phenoxyacetic acid, involves a systematic process of monomer and cross-linker selection, polymerization, and template removal to create specific recognition cavities. nih.gov

The fundamental principle of molecular imprinting involves the polymerization of functional monomers and a cross-linking agent in the presence of a template molecule (the analyte of interest). nih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the template. nih.govnih.gov These cavities can then selectively rebind the target analyte from a sample matrix.

Key Steps in MIP Development for Fluorinated Organic Acids:

Template, Monomer, and Cross-linker Selection: The choice of functional monomer is critical and is based on the potential interactions with the template molecule. youtube.comrsc.org For an acidic template like this compound, functional monomers with basic properties (e.g., 4-vinyl pyridine) or those capable of forming hydrogen bonds and dipole-dipole interactions (e.g., methacrylic acid) are often considered. nih.govrsc.org The cross-linker, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), provides mechanical stability to the polymer matrix. nih.gov

Polymerization: The polymerization process is typically initiated by a radical initiator in a suitable porogenic solvent, which helps in the formation of a porous polymer structure.

Template Removal: After polymerization, the template molecule is extracted from the polymer matrix using an appropriate solvent, often a mixture like methanol/acetic acid. researchgate.net

Research into MIPs for other fluorinated organic acids, such as per- and polyfluoroalkyl substances (PFAS), provides valuable insights. nih.govdigitellinc.comresearchgate.net For instance, studies on MIPs for perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) have demonstrated the feasibility of creating selective binding sites. researchgate.net These studies often employ computational and experimental approaches to optimize the monomer-template ratio and polymerization conditions to maximize binding affinity and selectivity. The interactions driving recognition can include electrostatic forces, hydrogen bonding, and hydrophobic interactions between the fluorinated chains of the analyte and the polymer. nih.gov

The effectiveness of MIPs is evaluated by comparing their binding capacity for the template molecule to that of a non-imprinted polymer (NIP), which is synthesized under identical conditions but without the template. youtube.comdigitellinc.com A high imprinting factor (the ratio of the binding capacity of the MIP to that of the NIP) indicates successful imprinting.

Table 1: Components and Interactions in MIP Synthesis for Acidic Templates

| Component | Role | Example for Fluorinated Acids | Primary Interactions |

| Template | The molecule to be recognized. | This compound | Forms a complex with functional monomers. |

| Functional Monomer | Interacts with the template. | Methacrylic acid (MAA), 4-vinyl pyridine | Hydrogen bonding, ionic interactions, dipole-dipole. nih.govrsc.org |

| Cross-linker | Forms the polymer backbone. | Ethylene glycol dimethacrylate (EGDMA) | Covalent bonds, provides structural integrity. nih.gov |

| Initiator | Starts the polymerization process. | 2,2′-azobisisobutyronitrile (AIBN) | Generates free radicals. |

| Porogen | Solvent that creates pores. | Toluene, Chloroform | Solubilizes components and influences polymer morphology. |

Integration of MIPs with Hyphenated Analytical Techniques (e.g., LC-MS, CE-MS, PS-MS)

To achieve the high sensitivity and specificity required for trace analysis, MIPs are often used as a sample preparation step (e.g., solid-phase extraction, or MISPE) coupled with advanced analytical instruments. nih.govfao.org This integration, known as a hyphenated technique, combines the selective separation power of MIPs with the robust detection capabilities of modern spectrometry. chromatographytoday.comnih.gov

MIPs with Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful and widely used hyphenated technique for the analysis of a broad range of organic compounds, including fluorinated and phenoxyacetic acids. nih.govnih.govchromatographyonline.com The coupling of MISPE with LC-MS or LC-tandem mass spectrometry (LC-MS/MS) provides a highly effective workflow for the selective extraction and sensitive quantification of target analytes in complex matrices like environmental or biological samples. chromatographyonline.comnih.gov

The process typically involves:

Passing the sample through a cartridge packed with the MIP, which selectively retains the target analyte (e.g., this compound).

Washing the cartridge to remove interfering compounds.

Eluting the captured analyte with a small volume of a suitable solvent.

Injecting the clean, concentrated eluate into the LC-MS system for separation and detection. fao.org

MIPs with Capillary Electrophoresis-Mass Spectrometry (CE-MS):

CE-MS is another hyphenated technique that combines the high separation efficiency of capillary electrophoresis with the sensitive detection of mass spectrometry. chromatographytoday.comactascientific.com CE is particularly well-suited for the analysis of charged species like organic acids. Integrating MISPE with CE-MS can provide a powerful tool for the analysis of this compound, offering complementary selectivity to LC-based methods.

MIPs with Paper Spray-Mass Spectrometry (PS-MS):

Paper spray-mass spectrometry is a more recent ambient ionization technique that allows for the rapid and direct analysis of samples with minimal preparation. While less common, the integration of MIPs could potentially be achieved by incorporating the polymer into the paper substrate to enable selective ionization of the target analyte directly from a complex mixture.

Table 2: Performance of Hyphenated Methods for Related Acidic Compounds

| Analyte Class | Technique | Sample Matrix | Typical Limit of Detection (LOD) | Reference |

| Phenoxyacetic Acid Herbicides | UHPLC-MS/MS | Groundwater | 0.00008–0.0047 µg/L | nih.govresearchgate.net |

| Phenoxyacetic Acids | UPLC-MS/MS | Drinking Water | 2.5 ng/L | waters.com |

| Perfluorinated Carboxylic Acids (PFCAs) | HPLC-Fluorescence | Water | 43–75 ppt (B1677978) (after preconcentration) | nih.gov |

| GenX (HFPO-DA) | MIP-modified microelectrode | River Water | - | acs.org |

Research into Chromatographic and Electrophoretic Method Development for Related Compounds

Research into analytical methods for structurally similar compounds, such as other fluorinated organic acids and phenoxyacetic herbicides, provides a strong foundation for developing methods for this compound.

Chromatographic Methods:

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the dominant techniques for the analysis of these compounds. nih.gov Reversed-phase chromatography is commonly employed, often using C18 columns. However, fluorinated stationary phases are gaining popularity as they can offer unique selectivity for fluorinated analytes. nih.gov

Method development often focuses on optimizing:

Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile, methanol) and the pH and concentration of additives (e.g., formic acid, ammonium (B1175870) acetate) are critical for achieving good peak shape and retention. nih.govnih.gov

Stationary Phase Chemistry: Exploring different column chemistries, including traditional alkyl phases and novel fluorinated phases, can significantly impact selectivity. nih.gov

Detection: Mass spectrometry, particularly tandem MS, is the preferred detector due to its high sensitivity and selectivity. nih.govresearchgate.net For some applications, UV or fluorescence detection can be used, sometimes requiring a derivatization step to enhance the signal. nih.gov

Gas chromatography (GC) can also be an alternative, but it typically requires a derivatization step to convert the non-volatile acidic analytes into more volatile esters. researchgate.net

Electrophoretic Methods:

Capillary electrophoresis (CE) offers an alternative separation mechanism based on the charge and size of the analytes. It is particularly effective for small, charged molecules and can provide very high separation efficiencies. Research in this area for related compounds explores the optimization of the background electrolyte (BGE) composition, pH, and applied voltage to achieve the desired separation.

The continuous development of these chromatographic and electrophoretic methods, especially when coupled with mass spectrometry, is essential for expanding the analytical toolkit available for the comprehensive study of this compound and its analogues in various research contexts.

Applications in Chemical Synthesis and Specialized Research Excluding Prohibited Elements

Role as a Key Fluorinated Building Block in Advanced Organic Synthesis

2,2-Difluoro-2-phenoxyacetic acid serves as a crucial fluorinated building block in advanced organic synthesis. The inclusion of fluorine atoms into organic molecules can dramatically alter their chemical, physical, and biological properties. tcichemicals.com This is due to fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond. ossila.com These characteristics can enhance metabolic stability and membrane permeation of molecules, making fluorinated compounds highly desirable in various fields. nih.gov

Fluorinated building blocks are compounds that contain fluorine and are used to synthesize more complex molecules. alfa-chemistry.com They provide a strategic advantage by allowing for the direct incorporation of fluorine or a fluoroalkyl group into a target structure, often with high efficiency and selectivity. tcichemicals.comnih.gov The use of such building blocks is often preferred over direct fluorination methods which can be hazardous and less selective. tcichemicals.com this compound, with its difluoromethyl group attached to a phenoxyacetic acid scaffold, offers a versatile platform for creating a variety of fluorinated organic compounds.

Precursor for the Development of Novel Pharmaceutical Intermediates and Scaffolds

The unique properties conferred by fluorine make this compound a valuable precursor for developing novel pharmaceutical intermediates and scaffolds. nih.gov Approximately 20% of all pharmaceuticals contain fluorine, a testament to the significant role of fluorination in drug design. tcichemicals.com The introduction of fluorine can lead to enhanced binding affinity to target proteins, improved metabolic stability, and better pharmacokinetic profiles. nih.gov

Research has demonstrated the use of phenoxyacetic acid derivatives in the synthesis of compounds with a wide range of biological activities, including anti-inflammatory and anti-mycobacterial properties. nih.govresearchgate.net The difluoromethyl group in this compound can act as a bioisostere for other functional groups, potentially leading to improved drug efficacy and reduced side effects. The synthesis of various amide derivatives from phenoxyacetic acids highlights their utility in constructing diverse molecular frameworks for drug discovery. nih.govresearchgate.net

For instance, phenoxyacetic acids have been used to create phenoxy oxazolines and phenoxy thiazoles, which are important heterocyclic structures in medicinal chemistry. researchgate.net The development of new synthetic methods continues to expand the library of accessible fluorinated compounds, providing a rich source of novel candidates for pharmaceutical research. nih.gov

Utility in Agrochemical Research as an Intermediate for Active Compounds (e.g., herbicides)

In the field of agrochemical research, this compound and its derivatives hold potential as intermediates for the synthesis of active compounds, particularly herbicides. Phenoxyacetic acids, such as 2,4-D, are a well-established class of herbicides used to control broadleaf weeds. nih.govscielo.br The introduction of fluorine into agrochemicals can significantly enhance their biological activity. ossila.com It is estimated that around 30% of all agrochemicals contain fluorine. tcichemicals.com

The structural similarity of this compound to existing phenoxy herbicides suggests its potential as a building block for new, potentially more effective or selective herbicides. scielo.br The synthesis of various phenoxyacetic acid derivatives has been explored for their herbicidal properties. google.com Research has shown that derivatives of phenoxyacetic acids can exhibit phytotoxic and cytotoxic activities. scielo.br The development of new routes to synthesize these compounds is an active area of research, driven by the need for more efficient and environmentally benign crop protection solutions. biesterfeld.no

Contribution to Novel Material Science and Polymer Chemistry

The unique properties of fluorinated compounds also extend to material science and polymer chemistry, where this compound can serve as a valuable monomer or intermediate. Fluoropolymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. alfa-chemistry.com These characteristics make them suitable for a wide range of applications, from electronics and coatings to advanced materials. alfa-chemistry.combiesterfeld.no

The incorporation of the difluorophenoxyacetic acid moiety into polymer chains could lead to new materials with tailored properties. For example, fluorinated polymers are used in the manufacturing of liquid crystal materials for displays and as coating materials for various electronic components. alfa-chemistry.com The ability to precisely introduce fluorine-containing groups allows for the fine-tuning of material properties such as solubility, stability, and processability. sarchemlabs.com

Radiopharmaceutical Precursor Research for Positron Emission Tomography (PET) Imaging

A significant and emerging application of fluorinated compounds is in the field of medical imaging, specifically as precursors for radiopharmaceuticals used in Positron Emission Tomography (PET). nih.gov PET is a highly sensitive and quantitative imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). nih.govnih.gov The relatively long half-life of ¹⁸F (109.7 minutes) makes it an ideal radionuclide for PET imaging. nih.gov

This compound can be a precursor for the synthesis of ¹⁸F-labeled PET tracers. The development of new PET radiopharmaceuticals is crucial for advancing the diagnosis, staging, and monitoring of various diseases, including cancer. nih.gov The ability to incorporate ¹⁸F into biologically active molecules without significantly altering their properties is a key challenge in radiopharmaceutical chemistry. nih.gov The phenoxyacetic acid scaffold provides a versatile platform for developing targeted PET tracers for a variety of biological targets, such as enzymes and receptors. nih.gov

Future Research Directions and Emerging Perspectives for 2,2 Difluoro 2 Phenoxyacetic Acid

Exploration of Sustainable and Novel Synthetic Pathways

The development of environmentally benign and efficient methods for the synthesis of organofluorine compounds is a paramount goal in modern chemistry. acs.org For 2,2-Difluoro-2-phenoxyacetic acid, future research will likely focus on moving beyond traditional fluorination techniques, which can involve harsh reagents and produce significant waste.

Photocatalysis and Flow Chemistry:

Emerging strategies such as visible-light photoredox catalysis offer a greener alternative for the synthesis of fluorinated molecules. researchgate.net This approach can facilitate the direct conversion of aliphatic carboxylic acids to the corresponding alkyl fluorides under mild, redox-neutral conditions. nih.gov Future investigations could adapt these photocatalytic methods for the efficient synthesis of this compound and its derivatives. The use of continuous flow chemistry presents another avenue for sustainable synthesis. nih.govyoutube.com Flow reactors can enhance mass and heat transfer, improve safety, and allow for the on-demand generation of reactive intermediates, which is particularly advantageous when dealing with potentially hazardous fluorinating agents. nih.govyoutube.com

Biocatalysis:

The use of enzymes in synthesis, or biocatalysis, is another promising direction. While the biocatalytic hydrogenation of carboxylic acids to alcohols has been demonstrated, further research is needed to explore enzymatic pathways for the selective fluorination of organic molecules. nih.govthieme-connect.de The discovery or engineering of enzymes capable of catalyzing the formation of the difluoromethyl group would represent a significant leap forward in the sustainable production of compounds like this compound.

Deeper Computational and Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For this compound, computational chemistry and detailed mechanistic studies will play a pivotal role in advancing its chemistry.

Quantum Chemical Calculations:

Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the molecular structure, electronic properties, and reaction pathways of fluorinated compounds. orientjchem.orgsemanticscholar.org Such studies can be employed to predict the reactivity of this compound and its derivatives, as well as to elucidate the transition states and intermediates of complex reactions. For instance, computational modeling can help understand the role of the difluoromethyl group in influencing the acidity and reactivity of the carboxylic acid moiety. orientjchem.org

Mechanistic Investigations:

Detailed experimental studies are essential to complement computational work. Techniques like kinetic analysis and isotopic labeling can unravel the intricate steps of reaction mechanisms. For example, understanding the mechanism of palladium-catalyzed decarbonylative C-H functionalization of azoles with difluoromethyl anhydrides can inform the development of new carbon-carbon and carbon-heteroatom bond-forming reactions involving this compound derivatives. rsc.org

Design and Synthesis of New Derivatives with Tunable Properties

The core structure of this compound serves as a versatile scaffold for the synthesis of new derivatives with tailored properties. By modifying the phenyl ring or the carboxylic acid group, researchers can fine-tune the molecule's characteristics for specific applications.

Systematic Derivatization:

Future work will involve the systematic synthesis of a library of this compound derivatives with various substituents on the aromatic ring. This will allow for a comprehensive investigation of structure-property relationships. For example, the introduction of different functional groups can modulate the electronic properties, lipophilicity, and biological activity of the molecule. researchgate.netnih.gov

Fluorinated Liquid Crystals:

The incorporation of fluorine atoms into organic molecules is a well-established strategy for creating liquid crystals with desirable properties, such as high dielectric anisotropy. rsc.orgrsc.org The rigid core and polar nature of this compound make it an interesting candidate for the design of new fluorinated liquid crystalline materials. nih.gov By derivatizing the core structure, it may be possible to create novel mesogens with specific phase behaviors and electro-optical properties. rsc.org

Advanced Applications in Interdisciplinary Scientific Fields

The unique properties conferred by the difluoromethyl group make this compound and its derivatives attractive for a range of advanced applications that span multiple scientific disciplines. numberanalytics.comwikipedia.orgtaylorandfrancis.com

Medicinal Chemistry and Drug Discovery:

Organofluorine compounds are prevalent in pharmaceuticals due to the ability of fluorine to enhance metabolic stability, binding affinity, and bioavailability. numberanalytics.comtaylorandfrancis.com The phenoxyacetic acid motif itself is found in a number of drugs. researchgate.netnih.gov Consequently, derivatives of this compound are promising candidates for the development of new therapeutic agents. Future research will likely focus on synthesizing and screening these derivatives for various biological activities.

Agrochemicals:

Fluorinated compounds also play a significant role in modern agriculture as herbicides, insecticides, and fungicides. numberanalytics.comsci-hub.se The structural features of this compound suggest its potential as a precursor for new agrochemicals. sci-hub.sewikipedia.org Research in this area would involve the synthesis of derivatives and their evaluation for herbicidal or pesticidal activity. nih.gov

Materials Science and Polymer Chemistry:

In the realm of materials science, fluorinated compounds are used to create high-performance polymers with exceptional thermal and chemical resistance. numberanalytics.comwikipedia.orgtaylorandfrancis.com The this compound moiety could be incorporated into polymer backbones to create new materials with tailored properties, such as fluoropolymers with specific surface energies or refractive indices. taylorandfrancis.com

Molecular Imaging:

The development of ¹⁸F-labeled α,α-difluoro-α-(aryloxy)acetic acid derivatives highlights the potential of this class of compounds in positron emission tomography (PET) imaging. nih.govnih.gov Future research will likely expand on this, exploring the synthesis of novel radiotracers based on the this compound scaffold for a variety of diagnostic applications. nih.gov

Q & A

What are the optimal synthetic routes for preparing 2,2-difluoro-2-phenoxyacetic acid, and how can reaction efficiency be validated?

Basic Methodological Answer:

A common approach involves coupling phenoxy derivatives with difluoroacetic acid precursors. For example, nucleophilic substitution between 2,4-difluorophenol and a difluoroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Reaction progress is monitored via TLC (silica gel, 4:1 hexane:EtOAc with 2% AcOH) and validated by ¹H-NMR to confirm the aromatic proton environment (δ 6.75–7.02 ppm for fluorinated aromatic protons) . Mass spectrometry (electron ionization) can further confirm molecular weight and fragmentation patterns, as demonstrated in analogous fluorinated phenylacetic acid derivatives .

How can researchers resolve discrepancies in NMR data for fluorinated aromatic regions of this compound derivatives?

Advanced Research Question:

Fluorine atoms induce significant chemical shift perturbations in adjacent protons. For instance, in 2-(2,4-difluorophenoxy)propanoic acid, splitting patterns (e.g., m at δ 6.75–7.02 ppm) arise from vicinal F–H coupling (³J~8–10 Hz) and meta F–H interactions. To resolve ambiguities:

- Use ¹⁹F-NMR to directly observe fluorine environments.

- Compare solvent effects (CDCl₃ vs. DMSO-d₆) to distinguish solvent-induced shifts from structural variations.

- Cross-reference with computational models (DFT-based chemical shift predictions) to validate assignments .

What catalytic strategies enhance the introduction of difluoro groups into phenoxyacetic acid scaffolds?

Advanced Research Question:

Silver-catalyzed oxidative decarboxylation of difluoroacetic acid derivatives enables selective C–H difluoromethylation. For example, AgNO₃ (10 mol%) in the presence of K₂S₂O₈ at 50°C facilitates mono-difluoromethylation of aromatic rings. Elevated temperatures (e.g., 80°C) promote bis-difluoromethylation. This method minimizes side reactions (e.g., over-fluorination) and is applicable to heteroaromatic systems, as shown in analogous studies .

How does the electronic effect of fluorine substituents influence the acidity and reactivity of this compound?

Advanced Research Question:

The electron-withdrawing nature of fluorine increases the acidity of the acetic acid moiety (pKa ~2.5–3.0), enhancing its reactivity in decarboxylation or nucleophilic substitution. Density Functional Theory (DFT) calculations on α,α-difluorophenylacetic acid analogs reveal that fluorine substituents lower the LUMO energy of the carbonyl group, facilitating electrophilic attacks. This property is critical in designing enzyme inhibitors or coordinating metal catalysts .

What safety protocols are essential for handling fluorinated intermediates during synthesis?

Basic Methodological Answer:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact with reactive intermediates (e.g., difluoroacetyl chlorides).

- Follow hazard codes (e.g., P210: "Keep away from heat/sparks/open flames") for fluorinated compounds, as detailed in safety data sheets for structurally similar acids like 2-(2,3-difluorophenyl)acetic acid .

- Employ quenching protocols (e.g., slow addition to ice-water) to neutralize excess reagents and prevent exothermic side reactions.

How can researchers address low yields in the coupling of sterically hindered phenols with difluoroacetic acid derivatives?

Advanced Research Question:

Steric hindrance from ortho-fluorine substituents can reduce coupling efficiency. Strategies include:

- Using coupling agents like EDC/HOBt to activate the carboxylic acid.

- Optimizing solvent polarity (e.g., switching from THF to DMF) to improve solubility.

- Microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate reaction kinetics, as demonstrated in analogous phenoxypropanoic acid syntheses .

What analytical techniques are critical for confirming the purity of this compound?

Basic Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (70:30 H₂O:MeCN + 0.1% TFA) to quantify purity (>98%).

- Elemental Analysis : Validate %C, %H, and %F against theoretical values (e.g., C: 52.78%, H: 3.33%, F: 20.88% for C₈H₆F₂O₃).

- DSC/TGA : Assess thermal stability (decomposition >200°C) to ensure suitability for high-temperature reactions .

How do structural modifications (e.g., replacing fluorine with chlorine) impact bioactivity in phenoxyacetic acid derivatives?

Advanced Research Question:

Comparative studies on 2-chloro-6-fluorophenylacetic acid (CAS 37777-76-7) reveal that chlorine increases lipophilicity (logP ~2.5 vs. ~1.8 for fluorine analogs), enhancing membrane permeability but reducing metabolic stability. Fluorine’s electronegativity improves hydrogen-bonding interactions with target enzymes (e.g., Pseudomonas inhibitors), as shown in structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.